5-Cyano-N,N-dimethylpyridine-3-sulfonamide

Beschreibung

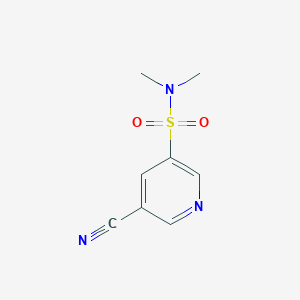

5-Cyano-N,N-dimethylpyridine-3-sulfonamide (CAS: 1856451-58-5) is a pyridine-based sulfonamide derivative with the molecular formula C₈H₉N₃O₂S and a molecular weight of 211.24 g/mol . Structurally, it features a pyridine ring substituted with a cyano (-CN) group at the 5-position and a dimethyl sulfonamide (-SO₂N(CH₃)₂) moiety at the 3-position (Figure 1). This compound is primarily utilized in medicinal chemistry research, particularly in the development of enzyme inhibitors and anticancer agents, due to the electron-withdrawing cyano group, which enhances binding affinity to biological targets .

Eigenschaften

Molekularformel |

C8H9N3O2S |

|---|---|

Molekulargewicht |

211.24 g/mol |

IUPAC-Name |

5-cyano-N,N-dimethylpyridine-3-sulfonamide |

InChI |

InChI=1S/C8H9N3O2S/c1-11(2)14(12,13)8-3-7(4-9)5-10-6-8/h3,5-6H,1-2H3 |

InChI-Schlüssel |

QIYNPUBMDWEHBQ-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)S(=O)(=O)C1=CN=CC(=C1)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Cyano-N,N-Dimethylpyridin-3-sulfonamid umfasst typischerweise die Cyanoacetylierung von Aminen. Eine gängige Methode beinhaltet die Reaktion von substituierten Aryl- oder Heterocyclusaminen mit Alkylcyanoacetaten unter verschiedenen Reaktionsbedingungen . So kann beispielsweise die direkte Behandlung von Aminen mit Methylcyanoacetat ohne Lösungsmittel bei Raumtemperatur die gewünschten Cyanoacetamidverbindungen liefern . Eine andere Methode beinhaltet das Rühren der Reaktanten ohne Lösungsmittel bei erhöhten Temperaturen, z. B. 70 °C, gefolgt von Abkühlen auf Raumtemperatur .

Industrielle Produktionsverfahren

Die industrielle Produktion von 5-Cyano-N,N-Dimethylpyridin-3-sulfonamid kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierten Synthese-Systemen und fortschrittlichen Reinigungsverfahren umfassen, um die Verbindung effizient und kostengünstig zu produzieren.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

-

At the cyano group : The nitrile functionality can undergo nucleophilic addition under basic conditions. For example, in the presence of thiols or amines, it forms thioamides or amidines, respectively .

-

On the pyridine ring : Electrophilic substitution is hindered, but halogenation (e.g., bromination) occurs at position 4 under radical conditions, guided by the meta-directing effects of the sulfonamide and cyano groups .

Oxidation

The cyano group is oxidized to a carboxylic acid () using strong oxidizing agents like potassium permanganate () in acidic or basic media. For example:

Reduction

Reduction of the cyano group to a primary amine () is achieved with lithium aluminum hydride ():

Hydrolysis Reactions

The cyano group undergoes hydrolysis under acidic or alkaline conditions:

-

Acidic hydrolysis : Converts the nitrile to a carboxylic acid.

-

Basic hydrolysis : Produces an amide intermediate, which further hydrolyzes to the acid.

Condensation Reactions

The cyano group participates in Knoevenagel condensations with aldehydes to form α,β-unsaturated derivatives. For example, reacting with benzaldehyde in the presence of piperidine yields styryl-substituted pyridines :

Complexation and Catalytic Reactions

The sulfonamide group can coordinate with metal catalysts such as silver(I) triflimide (), facilitating C–H functionalization reactions. This is observed in the synthesis of quinazoline derivatives :

Biological Activity and Derivatization

Derivatives of this compound exhibit antimicrobial and enzyme-inhibitory properties. For instance:

-

Antifungal activity : Analogous pyridine sulfonamides show inhibition against Candida albicans (MIC: 0.0976–12.5 μg/mL) .

-

Enzyme inhibition : Modifications at the sulfonamide group enhance selectivity for targets like JNK3 kinase (IC: <50 nM) .

Table 2: Biological Activity of Derivatives

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

5-Cyano-N,N-dimethylpyridine-3-sulfonamide has been identified as a valuable precursor in the synthesis of biologically active compounds. Its structural features allow it to act as an enzyme inhibitor, particularly in the context of antimicrobial activity.

Enzyme Inhibition

Research indicates that this compound can inhibit dihydropteroate synthetase, an enzyme critical for folic acid synthesis in bacteria, suggesting its potential as an antimicrobial agent. Additionally, derivatives of this compound have shown antifungal activity against Candida albicans .

| Activity | Target | Effect |

|---|---|---|

| Antimicrobial | Dihydropteroate synthetase | Inhibition of folic acid synthesis |

| Antifungal | Candida albicans | Growth inhibition |

Agricultural Chemistry Applications

In agricultural chemistry, this compound has potential applications as a building block for agrochemicals. Its ability to modify biological pathways makes it suitable for developing new pesticides or herbicides.

Synthesis of Agrochemicals

The compound can be utilized in the synthesis of various agrochemical agents that target specific enzymes in pests or pathogens, thereby enhancing crop protection strategies .

Material Science Applications

The incorporation of this compound into polymers and other materials can impart desirable properties such as thermal stability and conductivity.

Polymer Modification

Research has shown that adding this compound to polymer matrices can improve their mechanical properties and resistance to degradation .

Antimicrobial Studies

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of bacterial growth, supporting its potential use as a novel antibiotic .

Synthesis Pathways

Various synthetic routes have been explored for producing this compound. One effective method involves the reaction of 5-cyanopyridine-3-sulfonyl chloride with dimethylamine under controlled conditions, yielding high purity products suitable for further applications .

Wirkmechanismus

The mechanism of action of 5-Cyano-N,N-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamide compounds are known to inhibit enzymes like dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents. The exact mechanism may vary depending on the specific application and target organism.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing Groups: The cyano group in this compound increases polarity and may enhance binding to hydrophobic enzyme pockets compared to halogenated analogs (e.g., bromo or chloro derivatives) .

Anticancer Potential

Enzyme Inhibition

- Carbonic Anhydrase (CA) Targeting: Sulfonamide pyridines are known CA inhibitors. The cyano group may enhance interactions with zinc in the CA active site, similar to FDA-approved sulfonamide diuretics .

Biologische Aktivität

5-Cyano-N,N-dimethylpyridine-3-sulfonamide (CDPS) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of CDPS, supported by data tables and case studies from recent research.

CDPS is characterized by its unique molecular structure, which includes a cyano group and a sulfonamide functional group. The chemical formula is , and its molecular weight is approximately 210.25 g/mol. The compound can be synthesized through various methods, typically involving the reaction of pyridine derivatives with sulfonyl chlorides and cyanide sources.

Antimicrobial Properties

CDPS has been evaluated for its antimicrobial activity against various bacterial strains. Research indicates that it exhibits significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that CDPS could be a promising candidate for developing new antimicrobial agents, especially in light of increasing antibiotic resistance .

Anticancer Activity

Recent studies have also investigated the anticancer potential of CDPS. In vitro assays demonstrated that CDPS inhibits the proliferation of several cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer). The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 Reference (µM) |

|---|---|---|---|

| A-549 | 1.5 | Doxorubicin | 0.5 |

| MCF-7 | 2.0 | Tamoxifen | 1.0 |

The IC50 values indicate that CDPS has comparable activity to established chemotherapeutic agents, suggesting its potential as an anticancer drug .

The biological activity of CDPS is attributed to its ability to interfere with critical cellular processes. It has been shown to inhibit enzymes involved in folate synthesis, similar to traditional sulfonamides. Additionally, molecular docking studies suggest that CDPS may bind effectively to target sites associated with DNA synthesis and repair pathways, further elucidating its anticancer properties .

Case Studies

- In Vivo Efficacy Against Infections : A study conducted on mice infected with methicillin-resistant Staphylococcus aureus (MRSA) showed that treatment with CDPS significantly reduced bacterial load in tissues compared to untreated controls.

- Tumor Growth Inhibition : In a xenograft model using human lung cancer cells, administration of CDPS resulted in a marked decrease in tumor size after two weeks of treatment, highlighting its potential for clinical application in oncology .

Q & A

Basic: What are the recommended synthetic routes for 5-Cyano-N,N-dimethylpyridine-3-sulfonamide?

Methodological Answer:

The synthesis of this compound typically involves sulfonylation of a pyridine precursor. A common approach is reacting a substituted pyridine (e.g., 5-cyanopyridine-3-sulfonyl chloride) with dimethylamine in the presence of a base such as triethylamine or pyridine. The base neutralizes HCl generated during the reaction, driving the reaction to completion . Key steps include:

- Precursor Activation : Ensure the sulfonyl chloride intermediate is freshly prepared or stabilized to avoid hydrolysis.

- Reaction Conditions : Conduct the reaction in anhydrous dichloromethane or THF at 0–5°C to minimize side reactions.

- Work-up : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Basic: Which analytical techniques are optimal for characterizing this compound?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., dimethylamine protons at δ 2.8–3.2 ppm and cyano group at ~110 ppm in C) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

- X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction resolves bond angles and sulfonamide geometry, as demonstrated for analogous sulfonamide derivatives .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight ([M+H]+ expected at m/z 255.1).

Advanced: How can researchers address discrepancies in reaction yields when varying solvents?

Methodological Answer:

Solvent polarity and coordination ability significantly impact yields. For example:

- Polar Aprotic Solvents (DMF, NMP) : Enhance nucleophilicity of dimethylamine but may promote side reactions (e.g., sulfonamide hydrolysis). shows isolated yields dropping from 75% (THF) to 60% (DMF) due to competing pathways .

- Mitigation Strategy :

- Screen solvents using a scaled-down parallel reactor (e.g., 0.1 mmol scale).

- Add molecular sieves to anhydrous solvents to suppress hydrolysis.

- Optimize stoichiometry (e.g., 1.2 eq. dimethylamine) to compensate for solvent interactions.

Advanced: What strategies are used to study the biological activity of sulfonamide derivatives like this compound?

Methodological Answer:

- In Silico Docking : Use software (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., carbonic anhydrase or kinases). The cyano group may enhance interactions with hydrophobic pockets .

- In Vitro Assays :

- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC values via broth dilution).

- Enzyme Inhibition : Measure IC against recombinant enzymes (e.g., cyclooxygenase-2) using fluorometric assays .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing cyano with nitro) and compare bioactivity trends .

Advanced: How can purification protocols be optimized to obtain high-purity this compound?

Methodological Answer:

- Chromatography : Use gradient elution (e.g., 20% → 50% ethyl acetate in hexane) on silica gel. highlights HPLC methods achieving >99% purity with a 5-µm C18 column .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water 4:1) by incremental cooling to maximize crystal formation.

- Impurity Profiling : Identify byproducts (e.g., unreacted sulfonyl chloride) via LC-MS and adjust reaction time/temperature to minimize their formation .

Advanced: How should researchers analyze conflicting data in spectroscopic characterization?

Methodological Answer:

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide in ). Discrepancies in H shifts may arise from solvent effects or crystallographic packing .

- Dynamic NMR : For rotameric sulfonamides, variable-temperature NMR resolves splitting caused by restricted rotation around the S-N bond.

- Computational Chemistry : Optimize geometry using DFT (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and validate experimental data .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the cyano group.

- Moisture Control : Use desiccants (silica gel) in sealed containers, as sulfonamides are prone to hydrolysis in humid conditions .

- Long-Term Stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: What mechanistic insights explain the reactivity of the sulfonamide group in cross-coupling reactions?

Methodological Answer:

- Electrophilic Aromatic Substitution : The sulfonamide group acts as a meta-directing deactivating group. Nitration or halogenation requires harsh conditions (e.g., HNO/HSO at 50°C) .

- Nucleophilic Displacement : The dimethylamine moiety can participate in alkylation, but steric hindrance may limit reactivity. shows triazole-sulfonamide derivatives undergoing Suzuki-Miyaura coupling at the pyridine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.